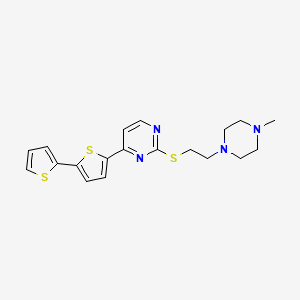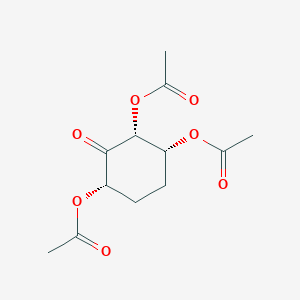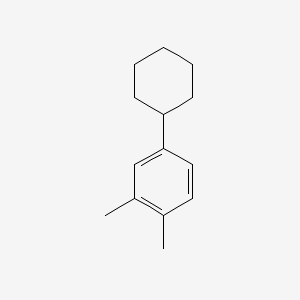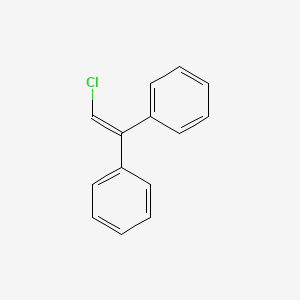
Benzene, 1,1'-(chloroethenylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(chloroethenylidene)bis- is an organic compound with the molecular formula C14H11Cl and a molecular weight of 214.690. It is also known by other names such as Ethylene, 2-chloro-1,1-diphenyl-; 2-Chloro-1,1-diphenylethylene; and 1,1-Diphenyl-2-chloroethylene . This compound is characterized by the presence of a chloroethenylidene group attached to two benzene rings.
Méthodes De Préparation
The synthesis of Benzene, 1,1’-(chloroethenylidene)bis- typically involves the reaction of benzene with chloroethylene under specific conditions. One common method involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzene, 1,1’-(chloroethenylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce the corresponding ethylene derivative.
Applications De Recherche Scientifique
Benzene, 1,1’-(chloroethenylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(chloroethenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethenylidene group can undergo electrophilic addition reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses .
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-(chloroethenylidene)bis- can be compared with similar compounds such as:
Benzene, 1,1’-(2-chloroethenylidene)bis[4-chloro-]: This compound has an additional chlorine atom on the benzene rings, which can influence its reactivity and applications.
Benzene, 1,1’-(chloroethenylidene)bis[4-ethoxy-]: The presence of ethoxy groups can alter the compound’s solubility and chemical behavior. These similar compounds highlight the unique properties of Benzene, 1,1’-(chloroethenylidene)bis-, such as its specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
4541-89-3 |
|---|---|
Formule moléculaire |
C14H11Cl |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
(2-chloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
DLIRODSKOPSWFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)

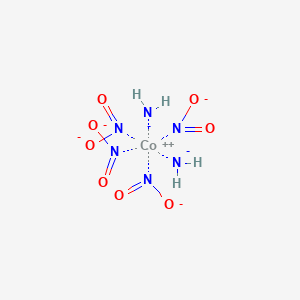
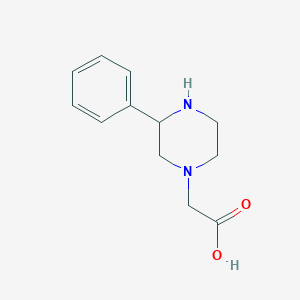

![Methyl 4-(2-(4,8,8-trimethyl-2-oxo-2,6,7,8-tetrahydropyrano[3,2-g]chromen-3-yl)acetamido)benzoate](/img/structure/B14163567.png)
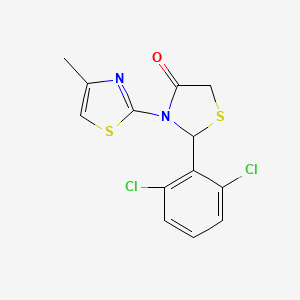
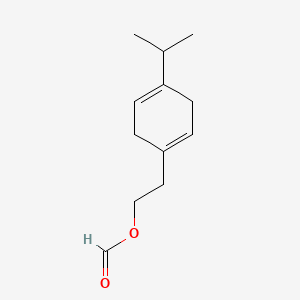
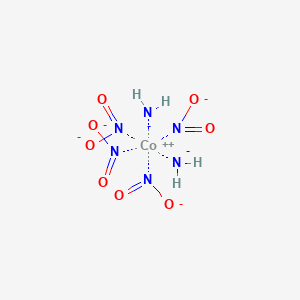
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
